molecular formula C13H15NO3 B1331741 1-(Phenylacetyl)-l-proline CAS No. 2752-38-7

1-(Phenylacetyl)-l-proline

Numéro de catalogue: B1331741
Numéro CAS: 2752-38-7
Poids moléculaire: 233.26 g/mol
Clé InChI: UBQCWSGRNIOFFC-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(Phenylacetyl)-l-proline, registered under 2752-38-7, is a chiral proline derivative where the amino group is functionalized with a phenylacetyl moiety (C13H15NO3, MW: 233.26 g/mol) . This compound serves as a critical synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a key precursor for the synthesis of more complex peptide mimetics and nootropic candidates, most notably as a direct intermediate in the preparation of N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester (Noopept) . The robust and scalable preparation methods, such as the reaction between L-proline and phenylacetyl chloride under controlled conditions in the presence of a base, consistently yield product with high purity ( >99.5%), making it a reliable building block for research . The stereochemical integrity of the L-proline core is preserved in the final product, which is characterized by techniques including NMR and HPLC to ensure batch-to-batch consistency for experimental reproducibility . As a dedicated research chemical, this compound is offered For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications.

Propriétés

IUPAC Name

(2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(9-10-5-2-1-3-6-10)14-8-4-7-11(14)13(16)17/h1-3,5-6,11H,4,7-9H2,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQCWSGRNIOFFC-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2752-38-7
Record name N-Phenylacetyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2752-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Reagents and Conditions

  • Starting materials: L-proline, phenylacetyl chloride
  • Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions
  • Solvents: Water, ethyl acetate, dichloromethane
  • Drying agents: Anhydrous calcium chloride or sodium sulfate
  • Temperature: Low temperature range, typically -10 to -5 °C

Stepwise Procedure

  • Base Preparation and Mixing:

    • L-proline is dissolved in a 2 mol/L strong base solution (NaOH or KOH).
    • The molar ratio of L-proline to the 2 mol/L base solution is approximately 0.8–1:1.
    • The mixture is stirred for about 30 minutes at -10 to -5 °C.
  • Addition of Phenylacetyl Chloride:

    • Phenylacetyl chloride is added dropwise along with a 4 mol/L strong base solution.
    • The molar ratio of phenylacetyl chloride to the 4 mol/L base solution is about 0.8–1:1.
    • The molar ratio of phenylacetyl chloride to L-proline is also maintained at 0.8–1:1.
    • The reaction mixture is kept at -10 to -5 °C during addition and stirred for an additional 15 minutes.
  • Extraction and Acidification:

    • After completion, the reaction mixture is extracted with ethyl acetate to remove organic impurities.
    • The aqueous layer is acidified to pH 1–3 using 2 mol/L hydrochloric acid.
    • The acidified aqueous layer is then extracted with dichloromethane to isolate the product.
  • Drying and Isolation:

    • The dichloromethane layer is dried over anhydrous calcium chloride or sodium sulfate.
    • The solution is filtered and the filtrate is concentrated under reduced pressure.
    • Upon cooling, this compound crystallizes out with high purity (typically >99.5%).

Representative Experimental Data

Parameter Embodiment 1 Embodiment 2 Embodiment 3
L-proline (kg) 57.5 50 57.5
Base solution (2 mol/L) NaOH, 250 L KOH, 250 L KOH, 250 L
Phenylacetyl chloride (L) 66 56 60
Base solution (4 mol/L) NaOH, 125 L KOH, 125 L KOH, 125 L
Reaction temperature (°C) -10 to -5 -10 to -5 -10 to -5
Extraction solvent volume (L) Ethyl acetate 300, DCM 300 Ethyl acetate 300, DCM 300 Ethyl acetate 300, DCM 300
Drying agent Anhydrous Na2SO4 (20 kg) Anhydrous Na2SO4 (20 kg) Anhydrous CaCl2 (20 kg)
Product yield (kg) 62 62 62
Product purity (%) 99.6 99.7 99.5

Analytical Characterization

  • NMR Analysis: Confirms the structure consistent with C7H11NO3.
  • Elemental Analysis: Matches theoretical values closely (e.g., C 53.8%, H 7.01%, N 9.2% found vs. C 53.5%, H 7.01%, N 8.92% theoretical).
  • HPLC Purity: Typically above 99.5%.
  • Mass Spectrometry: Molecular ion peak at m/z 158.09 consistent with the expected molecular weight.

Alternative Preparation Method Using Acid Binding Agent

An alternative method involves the use of an acid binding agent such as potassium carbonate in acetone solvent:

  • L-proline and dried acetone are mixed in a flask with stirring and cooling at -2 to 0 °C.
  • Phenylacetyl chloride is added dropwise under these conditions.
  • Potassium carbonate is added in portions as an acid scavenger.
  • Polyethylene glycol 400 (PEG-400) is added as a phase transfer catalyst.
  • The reaction mixture is stirred at 0 °C for 1 hour, then heated to 20 °C for 6 hours.
  • The reaction mixture is filtered hot, washed, dried, and recrystallized to yield this compound with melting point 150.5–151.4 °C.

Summary Table of Preparation Methods

Method Base Used Solvent(s) Temperature Range (°C) Key Features Purity (%) Yield Notes
Strong base aqueous method NaOH or KOH Water, ethyl acetate, DCM -10 to -5 Two-step base addition, acidification ~99.5-99.7 High, scalable
Acid binding agent in acetone K2CO3 Acetone -2 to 20 PEG-400 catalyst, longer reaction Not specified Recrystallization step

Analyse Des Réactions Chimiques

Types of Reactions

1-(Phenylacetyl)-l-proline can undergo various chemical reactions, including:

    Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the phenylacetyl moiety can be reduced to form alcohols.

    Substitution: The proline ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides.

Major Products Formed

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Phenylethanol derivatives.

    Substitution: Various substituted proline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Neuroprotective Properties

One of the most significant applications of 1-(Phenylacetyl)-L-proline is its neuroprotective effects. Research indicates that derivatives such as N-phenylacetyl-L-prolylglycine ethyl ester (GVS-111) demonstrate cognitive-restoring properties in animal models. In studies involving ischemic lesions in rats, administration of GVS-111 resulted in reduced infarct volume and improved cognitive performance, suggesting enhanced neuronal plasticity and survival .

Cognitive Enhancement

The compound has been studied for its potential as a nootropic agent. It exhibits properties that may enhance memory and learning capabilities by modulating neurotransmitter systems and increasing synaptic plasticity. These effects are particularly relevant in neurodegenerative conditions such as Alzheimer's disease, where it may help mitigate cognitive decline by promoting neuronal health .

Pharmacological Applications

This compound and its derivatives have been investigated for their therapeutic potential in treating various conditions:

  • Cognitive Disorders : The compound is being explored for its ability to improve cognitive function in patients with neurodegenerative diseases.
  • Neuroprotection : Its antioxidant properties contribute to protecting neurons from oxidative stress and excitotoxicity, making it a candidate for therapies aimed at stroke recovery or neurodegeneration .
  • Psychotropic Effects : Some studies suggest that it may possess psychotropic activities similar to other nootropic compounds, potentially offering benefits in mood regulation and anxiety reduction .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplicationFindings
NeuroprotectionSignificant reduction in infarct volume post-ischemia; improved cognitive performance in rats.
Cognitive EnhancementEnhanced neuronal survival under glutamate-induced toxicity; potential nootropic effects observed.
Psychotropic ActivityModulation of neurotransmitter release; potential benefits in mood disorders.

Mécanisme D'action

The mechanism of action of 1-(Phenylacetyl)-l-proline involves its interaction with specific molecular targets in the brain. It is believed to enhance cognitive function by increasing the levels of brain-derived neurotrophic factor (BDNF) and modulating the activity of neurotransmitters such as glutamate and acetylcholine. The compound may also exert antioxidant and anti-inflammatory effects, contributing to its neuroprotective properties.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below compares key structural attributes of 1-(phenylacetyl)-L-proline with related proline derivatives:

Compound Molecular Formula Substituent Molecular Weight Key Functional Group
This compound C₁₃H₁₅NO₃ Phenylacetyl 233.26 Acylated amine
1-(1-Oxohexadecyl)-L-proline C₂₁H₃₉NO₃ Hexadecanoyl (C₁₆) 353.54 Long-chain acyl group
N-Methylproline C₆H₁₁NO₂ Methyl 129.16 N-alkylation
Enalapril (ACE inhibitor) C₂₀H₂₈N₂O₅ Ethoxycarbonylphenyl 376.45 Carboxylate ester
1-(Phenylethyl)-L-proline C₁₃H₁₇NO₂ Phenylethyl 219.28 Aromatic alkyl chain

Key Observations :

  • Substituent Size and Hydrophobicity: The phenylacetyl group in this compound introduces moderate hydrophobicity (logP ~1.5–2.0 estimated), whereas the hexadecanoyl group in 1-(1-oxohexadecyl)-L-proline significantly increases lipophilicity (logP ~5–6), making it suitable for cosmetic emollients .
  • Conformational Effects : N-Methylproline exhibits restricted ring puckering due to steric hindrance, altering peptide backbone dynamics compared to unmodified proline .
Cannabinoid Receptor Modulation

1-Pentyl-3-phenylacetylindoles (e.g., JWH-018 analogs) demonstrate that substituent position on the phenylacetyl group critically affects CB1 receptor binding. For example:

  • 2- or 3-Substituted phenylacetyl : High potency (EC₅₀ ~0.8–1.2 nM in mice).
  • 4-Substituted phenylacetyl : Inactive or low potency (EC₅₀ >10 nM) .
    This suggests that this compound’s phenylacetyl group, if positioned similarly, may influence receptor interactions, though its direct pharmacological profile remains uncharacterized.
ACE Inhibition

Proline derivatives like enalapril and captopril are angiotensin-converting enzyme (ACE) inhibitors. Key structural determinants include:

  • Enalapril : A phenylpropyl-ethoxycarbonyl group enhances binding to ACE’s zinc center.
  • Captopril : A sulfhydryl group directly coordinates zinc, increasing potency .
    this compound lacks the zinc-binding groups critical for ACE inhibition, suggesting divergent therapeutic applications.

Physicochemical Properties

Compound Melting Point (°C) Water Solubility logP (Predicted)
This compound N/A Moderate ~1.5–2.0
1-(1-Oxohexadecyl)-L-proline 66–67 Low ~5.0
N-Methylproline 220–225 High ~-1.0
1-(Phenylethyl)-L-proline N/A Low ~2.5

Implications :

  • Higher lipophilicity in acylated prolines (e.g., hexadecanoyl) correlates with membrane permeability, favoring topical applications .
  • Polar substituents (e.g., carboxylates in enalapril) enhance solubility for systemic drug delivery .

Activité Biologique

1-(Phenylacetyl)-L-proline is a compound that has garnered attention in the fields of medicinal chemistry and neuropharmacology due to its unique structural features and potential biological activities. As a derivative of proline, it incorporates a phenylacetyl group, which enhances its biochemical properties and interactions within biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₅NO₃ and a molecular weight of approximately 233.27 g/mol. Its structure can be represented as follows:

Structure C13H15NO3\text{Structure }\text{C}_{13}\text{H}_{15}\text{N}\text{O}_{3}

This compound is characterized by a proline backbone modified with a phenylacetyl group at the nitrogen atom, which enhances its lipophilicity and potential bioactivity compared to simpler derivatives.

This compound exhibits several biological activities primarily related to neuroprotection and cognitive enhancement. The mechanisms through which it operates include:

  • Neurotrophic Effects : The compound enhances the expression of neurotrophins such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are critical for neuronal survival and function.
  • Cell Signaling Pathways : It influences various cellular processes in neuronal cells, including cell signaling, gene expression, and metabolism. For instance, it activates hypoxia-inducible factor 1 (HIF-1), which is involved in cellular responses to low oxygen levels.
  • Antioxidant Properties : The compound exhibits antioxidant effects that help protect neurons from oxidative stress, which is a significant contributor to neurodegenerative diseases.

Pharmacological Effects

Research indicates that this compound may improve cognitive functions by modulating neurotransmitter systems. It has shown promise in enhancing memory and learning processes through its interaction with receptors involved in neurotransmission.

Table 1: Summary of Biological Activities

Activity TypeDescription
NeuroprotectionEnhances NGF and BDNF expression; protects against oxidative stress
Cognitive EnhancementInfluences neurotransmitter systems; improves memory and learning
AntioxidantReduces oxidative damage in neuronal cells

Case Studies and Experimental Findings

Several studies have explored the effects of this compound in various experimental models:

  • In Vitro Studies : Research using HEK293 and SH-SY5Y cell lines demonstrated that while the compound did not stimulate cell proliferation, it significantly increased neurotrophin expression and HIF-1 activity.
  • Animal Models : In animal studies, lower doses of this compound were associated with enhanced cognitive function without notable adverse effects. However, higher doses raised concerns regarding potential toxicity.

Synthesis and Applications

The synthesis of this compound typically involves reacting L-proline with phenylacetyl chloride under basic conditions. This compound serves as a precursor for synthesizing other molecules with therapeutic potential, notably N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), which is under investigation for its cognitive-enhancing properties .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1-(Phenylacetyl)-L-proline with high enantiomeric purity?

  • Methodological Answer : Asymmetric catalysis using organocatalysts (e.g., L-proline derivatives) is effective for enantioselective synthesis. Key steps include:

  • Catalyst Selection : Proline-based catalysts (e.g., (S)-proline) can induce stereoselectivity via enamine intermediates .
  • Reaction Monitoring : Use HPLC or chiral chromatography to track enantiomeric excess (EE). Ensure solvent polarity aligns with reaction kinetics (e.g., DMF for polar intermediates) .
  • Purification : Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) enhances purity. Validate with 1^1H/13^{13}C NMR and mass spectrometry .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR Analysis : Assign peaks for the phenylacetyl group (aromatic protons at ~7.2–7.4 ppm) and proline backbone (pyrrolidine ring protons at ~1.5–4.0 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity. Compare retention times to standards .
  • Elemental Analysis : Verify molecular formula (e.g., C13H15NO3\text{C}_{13}\text{H}_{15}\text{NO}_3) via combustion analysis or high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected 1^1H NMR shifts) be resolved during structural elucidation?

  • Methodological Answer :

  • Hypothesis Testing : Re-examine sample preparation (e.g., solvent deuteration artifacts) and instrument calibration .
  • Comparative Analysis : Cross-validate with alternative techniques (e.g., IR for carbonyl groups, X-ray crystallography for absolute configuration) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies optimize the coupling efficiency of phenylacetyl groups to L-proline under mild conditions?

  • Methodological Answer :

  • Catalytic Systems : Employ carbodiimide coupling agents (e.g., EDC/HOBt) with DMAP as a nucleophilic catalyst to activate carboxylates .
  • Solvent Optimization : Test aprotic solvents (e.g., dichloromethane) to minimize side reactions. Monitor pH to avoid racemization .
  • Kinetic Studies : Use in-situ FTIR or reaction calorimetry to identify rate-limiting steps and adjust temperature/stirring rates .

Q. How do steric and electronic effects of substituents on the phenylacetyl moiety influence the compound’s bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups. Test in vitro bioactivity (e.g., enzyme inhibition assays) .
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., proline-specific peptidases). Correlate binding energies with experimental IC50_{50} values .

Data Analysis and Reproducibility

Q. What statistical approaches are suitable for analyzing dose-response curves in bioactivity studies involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50}. Report 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalies. Validate with replicates (n ≥ 3) .

Q. How can researchers ensure reproducibility when scaling up synthetic protocols?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) and define optimal ranges .

Conflict Resolution in Literature

Q. How should discrepancies in reported catalytic efficiencies of L-proline derivatives be addressed?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare reaction conditions (e.g., solvent, catalyst loading) across studies using PRISMA guidelines .
  • Benchmarking : Replicate key experiments under standardized conditions (e.g., room temperature, anhydrous DMF) to isolate variables .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.